1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride 1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1353965-37-3
VCID: VC6576432
InChI: InChI=1S/C12H17FN2.ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;/h1,3-4,9,14H,2,5-8,10H2;1H
SMILES: C1CNCCN(C1)CC2=CC(=CC=C2)F.Cl
Molecular Formula: C12H18ClFN2
Molecular Weight: 244.74

1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride

CAS No.: 1353965-37-3

Cat. No.: VC6576432

Molecular Formula: C12H18ClFN2

Molecular Weight: 244.74

* For research use only. Not for human or veterinary use.

1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride - 1353965-37-3

Specification

CAS No. 1353965-37-3
Molecular Formula C12H18ClFN2
Molecular Weight 244.74
IUPAC Name 1-[(3-fluorophenyl)methyl]-1,4-diazepane;hydrochloride
Standard InChI InChI=1S/C12H17FN2.ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;/h1,3-4,9,14H,2,5-8,10H2;1H
Standard InChI Key YAGULJAOBLMKKJ-UHFFFAOYSA-N
SMILES C1CNCCN(C1)CC2=CC(=CC=C2)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(3-fluorobenzyl)-1,4-diazepane hydrochloride, reflects its core structure:

  • A 1,4-diazepane ring (a seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4).

  • A 3-fluorobenzyl group (-CH₂-C₆H₄-F) attached to the nitrogen at position 1.

  • A hydrochloride salt counterion, enhancing solubility and stability .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₈ClFN₂
Molecular Weight244.738 g/mol
Monoisotopic Mass244.114254 Da
ChemSpider ID28303796
AppearanceCrystalline solid (inferred)

The fluorine atom at the benzyl group’s meta position introduces electronic effects that modulate lipophilicity and steric interactions, potentially influencing receptor binding .

Synthesis and Industrial Production

Key Reaction Considerations:

  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) optimize alkylation efficiency.

  • Temperature Control: Mild heating (40–60°C) accelerates ring formation while minimizing decomposition.

  • Purification: Recrystallization from ethanol/water mixtures yields high-purity product .

Industrial Scalability

Industrial production would likely employ continuous flow reactors to enhance yield and consistency. Automated systems could precisely regulate stoichiometry and reaction parameters, reducing byproduct formation .

Physicochemical and Spectral Properties

Solubility and Stability

  • Solubility: High aqueous solubility due to the hydrochloride salt; miscible in polar organic solvents (e.g., ethanol, methanol).

  • Stability: Hygroscopic nature necessitates anhydrous storage; degradation under strong acidic/basic conditions inferred from structural analogs .

Spectroscopic Characterization

Predicted spectral data based on structural analogs:

Proton EnvironmentChemical Shift (δ, ppm)
Aromatic H (fluorobenzyl)7.15–7.35 (m, 4H)
N-CH₂ (diazepane)3.65–3.85 (t, 2H)
CH₂ adjacent to N2.90–3.10 (m, 4H)
Diazenyl CH₂1.70–1.90 (m, 2H)

Mass Spectrometry: A molecular ion peak at m/z 209.1 (free base) and characteristic fragments at m/z 123.0 (C₇H₇F⁺) and m/z 86.1 (C₄H₈N₂⁺) .

CompoundTargetIC₅₀/EC₅₀
1-(4-Fluorobenzyl)-diazepaneGABAₐ85 nM
1-(3-Fluorobenzyl)-diazepaneIn silico~100 nM*
DiazepamGABAₐ15 nM

*Predicted via molecular docking studies .

Analytical and Regulatory Considerations

Quality Control Metrics

  • Purity Assessment: HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm.

  • Impurity Profiling: Limits set at <0.5% for unknown peaks (ICH guidelines) .

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